molecular formula C16H15F3N2O4S B2471918 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1351658-82-6

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2471918
CAS No.: 1351658-82-6
M. Wt: 388.36
InChI Key: CHQLZHZMZALQSQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromo-1-(thiophen-2-yl)propan-1-one with an appropriate amine to form the intermediate 2-hydroxy-2-(thiophen-2-yl)propylamine.

    Coupling Reaction: The intermediate is then coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicinal chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has potential applications as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with target proteins, while the thiophene and trifluoromethoxy groups can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-methoxyphenyl]ethanediamide
  • N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-chlorophenyl]ethanediamide

Uniqueness

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c1-15(24,12-3-2-8-26-12)9-20-13(22)14(23)21-10-4-6-11(7-5-10)25-16(17,18)19/h2-8,24H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQLZHZMZALQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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